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molecular formula C8H5NOS2 B2407839 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 256420-30-1

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No. B2407839
M. Wt: 195.25
InChI Key: JBPRGDHUZOZOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06468979B1

Procedure details

TEMPO (5.1 mg; 0.0329 mmol) and a solution of KBr (39.2 mg; 0.329 mmol) in water (0.5 ml) were added to a solution of (2-thiophen-2-ylthiazole-4-yl)methanol (0.65 g; 3.29 mmol) in CH2Cl2 (12 ml), followed, after cooling to 0-5° C., by dropwise addition of a solution of 7.1% sodium hypochlorite (4.1 ml; 4.1 mmol) and NaHCO3 (245 mg).
Name
Quantity
5.1 mg
Type
reactant
Reaction Step One
Name
Quantity
39.2 mg
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)N([O])C(C)(C)CCC1.[K+].[Br-].[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]1[S:20][CH:21]=[C:22]([CH2:24][OH:25])[N:23]=1.Cl[O-].[Na+].C([O-])(O)=O.[Na+]>O.C(Cl)Cl>[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]1[S:20][CH:21]=[C:22]([CH:24]=[O:25])[N:23]=1 |f:1.2,4.5,6.7,^1:4|

Inputs

Step One
Name
Quantity
5.1 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
39.2 mg
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
0.65 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=C(N1)CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
245 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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